![molecular formula C23H18BrN3O2S B183468 N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide CAS No. 155862-90-1](/img/structure/B183468.png)
N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Übersicht
Beschreibung
N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide (NITBPOB) is a small molecule that belongs to the class of organic compounds known as pyridinium compounds. It is a colorless, water-soluble compound that can be used in a variety of scientific research applications. NITBPOB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. Additionally, it has been used as a tool to study the mechanism of action of various drugs and biochemicals.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide involves the reaction of 4-(4-methoxyphenyl)-2-oxazolylamine with N-(4-bromomethylphenyl)isothiocyanate, followed by reaction with pyridine. The resulting product is then treated with hydrobromic acid to yield the final product.
Starting Materials
4-(4-methoxyphenyl)-2-oxazolylamine, N-(4-bromomethylphenyl)isothiocyanate, pyridine, hydrobromic acid
Reaction
Step 1: Reaction of 4-(4-methoxyphenyl)-2-oxazolylamine with N-(4-bromomethylphenyl)isothiocyanate in the presence of a suitable solvent and base to yield N-(4-Isothiocyanatobenzyl)-4-(4-methoxyphenyl)-2-oxazolylamine., Step 2: Reaction of N-(4-Isothiocyanatobenzyl)-4-(4-methoxyphenyl)-2-oxazolylamine with pyridine in a suitable solvent to yield N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridine., Step 3: Treatment of N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridine with hydrobromic acid to yield N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide.
Wissenschaftliche Forschungsanwendungen
N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide has been used in a variety of scientific research applications, including drug discovery, cell-based assays, and biochemical studies. In drug discovery, N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide has been used to screen for potential new drugs, as well as to study the mechanism of action of existing drugs. In cell-based assays, it has been used to study the effects of various drugs on cell viability and proliferation. In biochemical studies, N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide has been used to study the effects of various drugs on enzyme activities and protein-protein interactions.
Wirkmechanismus
The exact mechanism of action of N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the cell, leading to changes in their activity and/or expression. Additionally, it has been proposed that N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide may interact with certain cell-surface receptors, leading to changes in the activity of downstream signaling pathways.
Biochemische Und Physiologische Effekte
N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. In particular, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. Additionally, it has been found to reduce the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide has several advantages as a tool for laboratory experiments. It is a water-soluble compound, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, it is important to note that N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide is not very stable, and its activity may decrease over time.
Zukünftige Richtungen
Given its wide range of biological activities, N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide has the potential to be used in a variety of therapeutic applications. For example, it could be used as an anti-inflammatory agent to treat diseases such as arthritis and asthma. Additionally, it could be used as an antioxidant to protect against oxidative stress-induced diseases such as cancer and cardiovascular disease. Finally, it could be used to study the mechanism of action of various drugs, as well as to identify potential new drugs.
Eigenschaften
IUPAC Name |
2-[1-[(4-isothiocyanatophenyl)methyl]pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N3O2S.BrH/c1-27-21-8-4-18(5-9-21)22-14-24-23(28-22)19-10-12-26(13-11-19)15-17-2-6-20(7-3-17)25-16-29;/h2-14H,15H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAVLRVUKGJFEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)N=C=S.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434006 | |
| Record name | N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
CAS RN |
155862-90-1 | |
| Record name | N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




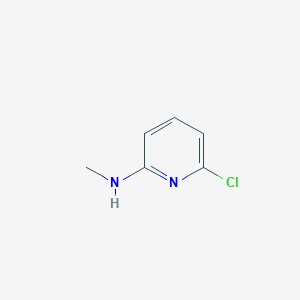


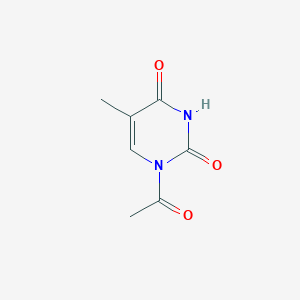
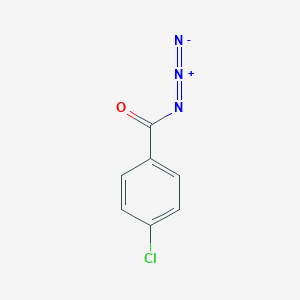

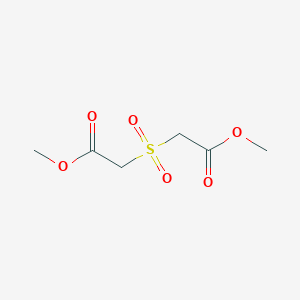
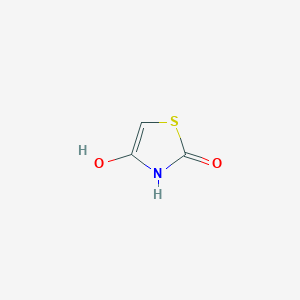


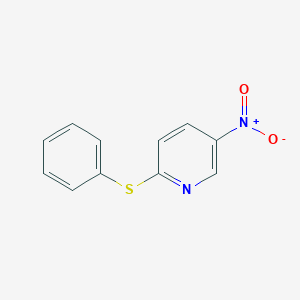
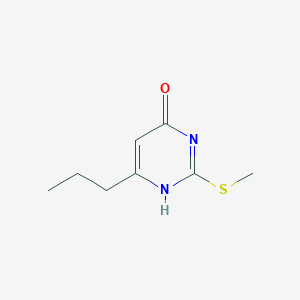
![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)